1,4'-Bipiperidin-3-ol is a heterocyclic organic compound with two piperidine rings connected via a single bond. It is a chiral molecule, existing in both R and S enantiomeric forms. While no papers in the provided list specifically focus on 1,4'-bipiperidin-3-ol itself, a derivative, (4aR,10bR)-(+)-trans-3,4,4a,10b-Tetrahydro-4-n-propyl-2H,5H[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907), incorporates the 1,4'-bipiperidine scaffold within its structure. This compound is a potent and selective dopamine D3 receptor agonist, highlighting the potential of 1,4'-bipiperidin-3-ol derivatives for pharmacological applications. []
5-Ethynyl-2-methoxypyridine is an organic compound characterized by its unique pyridine structure, which includes an ethynyl group and a methoxy group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological applications. It is classified as a pyridine derivative, which is a type of aromatic heterocyclic compound.
The synthesis of 5-ethynyl-2-methoxypyridine typically involves several key steps:
5-Ethynyl-2-methoxypyridine can undergo various chemical reactions, including:
The conditions for these reactions often involve specific solvents and catalysts tailored to maximize product yield and purity. For example, substitution reactions typically occur in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
The mechanism of action for 5-ethynyl-2-methoxypyridine primarily revolves around its ability to participate in nucleophilic substitutions and coupling reactions, which are fundamental in organic synthesis. The presence of the ethynyl group allows for the formation of carbon-carbon bonds, while the methoxy group can influence the reactivity and selectivity of subsequent reactions.
In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds by coordinating with both the ethynyl group and the partner molecule (e.g., arylboronic acids), leading to the formation of biaryl compounds or other complex structures.
5-Ethynyl-2-methoxypyridine has several scientific uses:
Piperidine, a six-membered heterocycle containing one nitrogen atom, has been a cornerstone of medicinal chemistry since the isolation of piperine from black pepper in the 19th century [8]. Its saturated, sp³-hybridized ring system provides exceptional versatility for structural modification, leading to its incorporation into over twenty classes of pharmaceuticals [1]. The period from 2018-2023 alone witnessed the publication of more than 7,000 piperidine-related scientific papers according to SciFinder data, underscoring its enduring significance [1]. Historically, piperidine derivatives emerged as privileged scaffolds in central nervous system (CNS) drugs, exemplified by antipsychotics like haloperidol (developed in 1958) and analgesics such as meperidine (1939). The 21st century has seen this expand into diverse therapeutic areas, including anticancer agents, antivirals, and anti-inflammatory compounds [1] [3]. The evolution of synthetic methodologies—from early hydrogenation techniques to modern stereoselective catalysis—has been pivotal in enabling access to complex piperidine derivatives, facilitating their transition from natural product isolates to synthetic medicinal building blocks [1] [8].
Table 1: Evolution of Piperidine-Containing Therapeutics
Era | Representative Drugs | Therapeutic Category | Key Structural Features |
---|---|---|---|
1930s-1960s | Meperidine, Haloperidol | Analgesics, Antipsychotics | Simple N-alkyl/aryl substitutions |
1970s-1990s | Ritonavir, Diphenidol | Antivirals, Antiemetics | Heteroaryl attachments, stereocenters |
2000s-Present | Brensocatib precursors, PARP inhibitors | Anti-inflammatories, Anticancer | Bicyclic systems, fluorinated variants |
1,4'-Bipiperidin-3-ol features a unique molecular architecture characterized by two piperidine units connected via a C-N bond between position 1 of one ring and position 4' of the other, with a hydroxyl group at position 3 of the first piperidine. This configuration introduces three critical structural advantages:
The bipiperidinyl scaffold directly addresses two persistent challenges in drug design: bioavailability limitations and target specificity.
Table 2: Molecular Properties of 1,4'-Bipiperidin-3-ol Derivatives
Property | Value/Range | Influence on Pharmacodynamics | Measurement Technique |
---|---|---|---|
log P | 1.8–2.5 (unfluorinated) | Optimal membrane permeability | HPLC retention time |
1.2–1.8 (C2' fluorinated) | Enhanced solubility, reduced clearance | Shake-flask method | |
H-Bond Donors/Acceptors | 1 donor, 2 acceptors | Target engagement in polar active sites | Computational prediction |
TPSA (Ų) | 35–45 | Blood-brain barrier penetration potential | Molinspiration calculation |
pKa (piperidinyl N) | 10.2–10.8 | Ionization state modulation at physiological pH | Potentiometric titration |
The integration of computational methods (e.g., DFT-based FMO analysis, PASS profiling) has accelerated the identification of 1,4'-Bipiperidin-3-ol analogs with tailored ADMET profiles. For example, topological descriptor models correlate low polarizability (<120 ų) with reduced hERG channel binding, mitigating cardiotoxicity risks [4] [3]. As medicinal chemistry progresses toward complex polypharmacology, this scaffold provides a versatile platform for addressing multifaceted disease mechanisms while maintaining drug-like properties.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: